1-(2-Bromo-3-fluorophenyl)ethylamine
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Overview
Description
1-(2-Bromo-3-fluorophenyl)ethylamine is an organic compound with the molecular formula C8H9BrFN. It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-fluorophenyl)ethylamine can be synthesized through several methods. One common approach involves the bromination and fluorination of phenylethylamine derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of environmentally benign solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-fluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, thiols, amines.
Scientific Research Applications
1-(2-Bromo-3-fluorophenyl)ethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)ethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and fluorine substitutions can influence the compound’s binding affinity and selectivity, potentially leading to specific biological effects. The molecular pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
- 1-(2-Bromo-4-fluorophenyl)ethylamine
- 1-(2-Chloro-3-fluorophenyl)ethylamine
- 1-(2-Bromo-3-chlorophenyl)ethylamine
Comparison: 1-(2-Bromo-3-fluorophenyl)ethylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and reactivity profiles. The presence of both bromine and fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
1-(2-bromo-3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3 |
InChI Key |
NHSCXWFOPYDLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)Br)N |
Origin of Product |
United States |
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